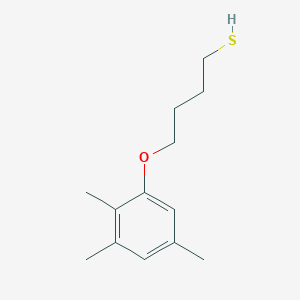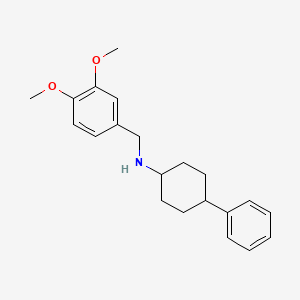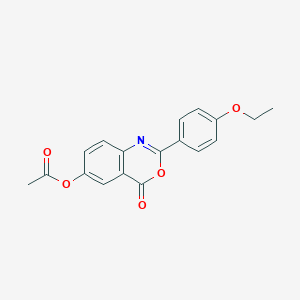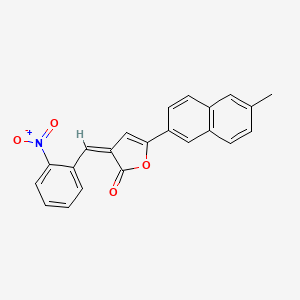
4-(2,3,5-trimethylphenoxy)-1-butanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3,5-trimethylphenoxy)-1-butanethiol, commonly known as TMBT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMBT is a thiol compound, which means it contains a sulfur atom and a hydrogen atom bonded to a carbon atom. Thiol compounds are known for their ability to react with other molecules, making TMBT a valuable tool for various scientific applications.
作用機序
TMBT's mechanism of action is based on its ability to react with other molecules, such as heavy metals and reactive oxygen species (ROS), through its thiol group. TMBT can form stable complexes with heavy metals, preventing their toxic effects on cells. Additionally, TMBT can scavenge ROS, which are known to cause cellular damage and contribute to various diseases.
Biochemical and Physiological Effects:
TMBT has been shown to have various biochemical and physiological effects, including:
1. Antioxidant Activity: TMBT has been shown to scavenge ROS and protect cells from oxidative damage.
2. Anti-inflammatory Activity: TMBT has been shown to reduce inflammation in various animal models.
3. Neuroprotective Activity: TMBT has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to protect neurons from oxidative damage.
実験室実験の利点と制限
TMBT has several advantages as a reagent in lab experiments, including:
1. High Reactivity: TMBT's thiol group allows it to react with a wide range of molecules, making it a versatile reagent.
2. Low Cost: TMBT is relatively inexpensive compared to other reagents with similar properties.
However, TMBT also has some limitations, including:
1. Sensitivity to Oxygen: TMBT can be easily oxidized in the presence of oxygen, which can affect its reactivity.
2. Toxicity: TMBT can be toxic at high concentrations, which can limit its use in some applications.
将来の方向性
There are several future directions for TMBT research, including:
1. Development of Novel Applications: TMBT's unique properties make it a promising candidate for the development of novel applications, such as in the field of nanotechnology.
2. Optimization of
合成法
TMBT can be synthesized through a multi-step process that involves the reaction of 2,3,5-trimethylphenol with butanethiol in the presence of a catalyst. This method has been extensively studied and optimized to achieve high yields of TMBT with minimal impurities.
科学的研究の応用
TMBT has been used in a wide range of scientific research applications, including:
1. Analytical Chemistry: TMBT is used as a reagent for the detection and quantification of various analytes, such as heavy metals and nitrite ions.
2. Material Science: TMBT is used as a surface modifier for various materials, such as metals and polymers, to improve their properties, such as adhesion and corrosion resistance.
3. Biomedical Research: TMBT has been studied for its potential use in drug delivery systems and as an antioxidant for the treatment of various diseases, such as Alzheimer's disease and cancer.
特性
IUPAC Name |
4-(2,3,5-trimethylphenoxy)butane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-10-8-11(2)12(3)13(9-10)14-6-4-5-7-15/h8-9,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYBBXBLUHXJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCS)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)

![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)
![3-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4996114.png)


![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)

![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)



![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B4996188.png)
![4-[(3-isoxazolylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4996192.png)